4-Amino-2,6-dichloropyridine
Overview
Description
4-Amino-2,6-dichloropyridine is a heterocyclic organic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and an amino group at the 4 position. This compound is significant in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
4-Amino-2,6-dichloropyridine has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of halogenated heterocycles . Halogenated heterocycles are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity and ability to form stable compounds .
Mode of Action
It is known that the compound can undergo various chemical reactions, including oxidation, nitration, and reduction . These reactions can lead to the formation of various derivatives, which may interact differently with biological targets .
Biochemical Pathways
It is known that the compound can be used in the synthesis of energetic materials . Energetic materials often affect various biochemical pathways, leading to high energy release .
Pharmacokinetics
The compound’s solubility, stability, and reactivity suggest that it may have significant bioavailability .
Result of Action
It is known that the compound can be used in the synthesis of energetic materials, which can lead to high energy release .
Action Environment
The action of 4-Amino-2,6-dichloropyridine can be influenced by various environmental factors . For instance, the compound’s reactivity can be affected by temperature and pH . Additionally, the compound’s stability may be influenced by the presence of other chemicals in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dichloropyridine typically involves the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate undergoes nitration followed by reduction to introduce the amino group at the 4 position. The nitration of the product and subsequent nucleophilic displacement reactions yield fully substituted energetic pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields and purity while maintaining cost-effectiveness and safety. The use of efficient catalysts and controlled reaction conditions are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dichloropyridine undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine N-oxide derivatives.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal catalysts for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include fully substituted pyridine derivatives, which can be further functionalized for specific applications in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the amino group at the 4 position, making it less reactive in certain substitution reactions.
4-Amino-2,6-dichloronicotinaldehyde: Contains an aldehyde group, which introduces different reactivity and applications.
2,6-Dichloro-4-aminopyridine: Similar structure but may have different physical and chemical properties due to variations in substituent positions.
Uniqueness
4-Amino-2,6-dichloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
2,6-dichloropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEZOSSWRXDWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180511 | |
Record name | 4-Amino-2,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-02-2 | |
Record name | 4-Amino-2,6-dichloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2,6-dichloropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2,6-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-amino-2,6-dichloropyridine described in these papers?
A1: The research highlights a novel and efficient method for synthesizing this compound. This compound serves as a crucial intermediate in producing various chemical compounds, including pharmaceuticals and energetic materials. [] The synthesis involves oxidizing 2,6-dichloropyridine to its N-oxide derivative, followed by nitration and reduction steps. [] This route is particularly valuable due to its mild reaction conditions, making it suitable for industrial applications. []
Q2: How does the chemical structure of this compound relate to its reactivity?
A2: The presence of both an amino group and chlorine atoms in the 2 and 6 positions of the pyridine ring significantly influences the reactivity of this compound. The amino group at the 4-position can participate in acid-base reactions, and its protonation state affects the molecule's reactivity in acidic environments. [] The chlorine atoms can be substituted by various nucleophiles, allowing for the synthesis of diverse derivatives with potentially different properties. [, ] For instance, in the synthesis of 3-deazaspongosine, a nucleoside analogue, the chlorine atoms are strategically replaced with other functional groups. []
Q3: What insights have computational chemistry studies provided about this compound?
A3: While the provided abstracts don't delve into specific computational studies, they allude to the potential of computational chemistry in understanding the properties of this compound and its derivatives. For instance, density functional theory (DFT) calculations can be used to analyze vibrational spectra and gain insights into the molecule's electronic structure. [] Such information can be valuable for predicting reactivity, designing new synthetic routes, or even developing quantitative structure-activity relationship (QSAR) models. QSAR models could then potentially predict the activity of similar compounds based on their structure, further accelerating research and development efforts.
Q4: What are the broader applications of research involving this compound?
A4: The research on this compound extends beyond its direct applications. The development of efficient synthetic routes for this compound and the understanding of its reactivity have implications for synthesizing various pyridine derivatives. [, ] These derivatives have potential applications in diverse fields, including pharmaceuticals (e.g., nucleoside analogues like 3-deazaspongosine), energetic materials, and more. [, ] Furthermore, the insights gained from studying the reactivity and properties of this compound can be extrapolated to other heterocyclic compounds, contributing to a broader understanding of organic chemistry and facilitating the development of new materials with tailored properties.
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